molecular formula C20H24N2OS B5529243 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE

1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B5529243
M. Wt: 340.5 g/mol
InChI Key: SUKLIHZZLBYIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a tetrahydrobenzothiophene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using benzyl halides as the alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated hydrocarbons .

Scientific Research Applications

1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKLIHZZLBYIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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